Cas no 1352512-45-8 (Methyl-{5-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-pyridin-2-yl}-amine)
![Methyl-{5-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-pyridin-2-yl}-amine structure](https://ja.kuujia.com/scimg/cas/1352512-45-8x500.png)
Methyl-{5-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-pyridin-2-yl}-amine 化学的及び物理的性質
名前と識別子
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- Methyl-{5-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-pyridin-2-yl}-amine
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- インチ: 1S/C17H21N3O2S/c1-13-5-8-15(9-6-13)23(21,22)20-11-3-4-16(20)14-7-10-17(18-2)19-12-14/h5-10,12,16H,3-4,11H2,1-2H3,(H,18,19)
- InChIKey: RWZRMJFXZVFSLL-UHFFFAOYSA-N
- SMILES: C1(NC)=NC=C(C2CCCN2S(C2=CC=C(C)C=C2)(=O)=O)C=C1
Methyl-{5-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-pyridin-2-yl}-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1663654-1g |
N-methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine |
1352512-45-8 | 98% | 1g |
¥10119 | 2023-04-15 | |
Chemenu | CM495737-1g |
N-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine |
1352512-45-8 | 97% | 1g |
$735 | 2023-01-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1663654-10g |
N-methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine |
1352512-45-8 | 98% | 10g |
¥28341 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1663654-5g |
N-methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine |
1352512-45-8 | 98% | 5g |
¥22575 | 2023-04-15 |
Methyl-{5-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-pyridin-2-yl}-amine 関連文献
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
Methyl-{5-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-pyridin-2-yl}-amineに関する追加情報
Methyl-{5-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-pyridin-2-yl}-amine: A Comprehensive Overview
The compound Methyl-{5-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-pyridin-2-yl}-amine (CAS No. 1352512-45-8) is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a methyl group attached to a pyridine ring substituted with a pyrrolidine moiety that is further functionalized with a toluene sulfonyl group. The combination of these structural elements contributes to its distinctive chemical properties and reactivity.
Recent studies have highlighted the importance of such heterocyclic compounds in drug discovery and development. The pyridine ring, a key structural component of this compound, is known for its aromaticity and ability to participate in various π-interactions, making it a valuable scaffold in medicinal chemistry. The pyrrolidine moiety, on the other hand, introduces flexibility and additional functional groups that can enhance the molecule's bioavailability and target specificity.
The toluene sulfonyl group attached to the pyrrolidine ring plays a crucial role in modulating the compound's physicochemical properties. Toluene sulfonyl groups are commonly used as protecting groups in organic synthesis due to their stability under various reaction conditions. In this compound, the sulfonyl group not only enhances the molecule's solubility but also serves as a potential site for further functionalization, enabling the design of more complex derivatives with tailored activities.
From a synthetic perspective, the preparation of Methyl-{5-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-pyridin-2-yl}-amine involves a series of well-established organic reactions, including nucleophilic substitutions, Friedel-Crafts alkylation, and amine derivatization. These reactions are optimized to ensure high yields and purity, which are critical for its application in research and development settings.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the methyl group on the pyridine ring significantly influences the molecule's electron distribution, thereby affecting its ability to act as an electron-deficient aromatic system. This property is particularly advantageous in reactions involving nucleophilic aromatic substitution, where electron-deficient aromatic rings are highly reactive.
In terms of applications, Methyl-{5-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-pyridin-2-yli}amine has shown promise in several areas. For instance, its ability to act as a versatile building block in medicinal chemistry has led to its use in the synthesis of bioactive molecules targeting various therapeutic areas, including cancer, inflammation, and central nervous system disorders. Additionally, its unique structure makes it a valuable substrate for exploring novel reaction pathways in organic synthesis.
Recent research has also focused on the stereochemical properties of this compound. The pyrrolidine ring introduces stereochemistry into the molecule, which can be exploited to design enantiomerically pure compounds with specific biological activities. This aspect is particularly relevant in drug development, where stereochemistry often plays a critical role in determining a compound's efficacy and safety profile.
Furthermore, the integration of green chemistry principles into the synthesis of Methyl-{5-[1-(toluene4-sulfonyl)-pyrrolidin2yl]pyridin2yli}amine has been explored by researchers. By employing catalytic methods and reducing solvent usage, scientists have developed more sustainable routes for synthesizing this compound. These efforts align with the growing demand for environmentally friendly chemical processes in both academia and industry.
In conclusion, Methyl-{5-[1-(toluene4-sulfonyl)pyrrolidin2yl]pyridin2yli}amine (CAS No. 1352512458) is a multifaceted organic compound with significant potential across diverse fields. Its unique structure, combined with recent advances in synthetic methodologies and computational tools, positions it as an important molecule for future research and development endeavors.
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